2,2-Dimethoxy-1-benzofuran-3(2H)-one
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Overview
Description
2,2-Dimethoxy-1-benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1-benzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with dimethyl sulfate in the presence of a base to form the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid, while reduction could produce 2,2-dimethoxy-1,2-dihydrobenzofuran.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-benzofuran-3(2H)-one would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzofuran: Lacks one methoxy group compared to 2,2-Dimethoxy-1-benzofuran-3(2H)-one.
3-Methoxybenzofuran: Methoxy group positioned differently on the benzofuran ring.
2,3-Dimethoxybenzofuran: Both methoxy groups attached to the benzofuran ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
75335-04-5 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,2-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O4/c1-12-10(13-2)9(11)7-5-3-4-6-8(7)14-10/h3-6H,1-2H3 |
InChI Key |
RCJLRLJUQFPODR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(=O)C2=CC=CC=C2O1)OC |
Origin of Product |
United States |
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